molecular formula C3F7NO5S B14374819 1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate CAS No. 90177-81-4

1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate

Cat. No.: B14374819
CAS No.: 90177-81-4
M. Wt: 295.09 g/mol
InChI Key: QDLOLDPIHSIFLX-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a sulfurofluoridate moiety, making it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate typically involves the reaction of hexafluoropropanol with nitrosyl fluoride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, amines, and other substituted derivatives, which have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate involves its ability to interact with various molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity. The sulfurofluoridate moiety can also interact with specific enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis and as a solvent.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with applications in polymer chemistry and as a solvent.

Uniqueness

1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate is unique due to its combination of a nitro group and a sulfurofluoridate moiety, which imparts distinct reactivity and stability compared to other fluorinated compounds. This makes it particularly valuable in specialized chemical applications where such properties are desired.

Properties

CAS No.

90177-81-4

Molecular Formula

C3F7NO5S

Molecular Weight

295.09 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-fluorosulfonyloxy-2-nitropropane

InChI

InChI=1S/C3F7NO5S/c4-1(11(12)13,2(5,6)7)3(8,9)16-17(10,14)15

InChI Key

QDLOLDPIHSIFLX-UHFFFAOYSA-N

Canonical SMILES

C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)([N+](=O)[O-])F

Origin of Product

United States

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